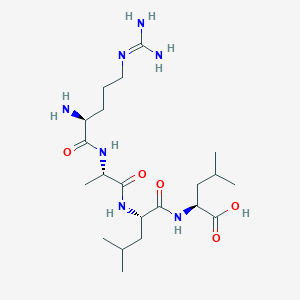![molecular formula C17H33NO2 B12628455 N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine CAS No. 920280-87-1](/img/structure/B12628455.png)
N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine is an organic compound that belongs to the class of amines This compound features a cyclohexyl group attached to a cycloheptanamine backbone, with a 2-methoxyethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of a cyclohexyl intermediate, which can be achieved through the reaction of cyclohexylamine with appropriate reagents.
Attachment of the 2-Methoxyethoxy Group: The next step involves the introduction of the 2-methoxyethoxy group to the cyclohexyl intermediate. This can be done using reagents such as 2-methoxyethanol in the presence of a suitable catalyst.
Formation of the Final Compound: The final step involves the reaction of the modified cyclohexyl intermediate with cycloheptanamine under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{4-[(2-Methoxyethoxy)methyl]cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
- N-{4-[(4-Methoxyphenoxy)methyl]cyclohexyl}cycloheptanamine
- N-{4-[(4-Methoxyphenyl)amino]methyl}cyclohexylamine
Comparison: N-{4-[(2-Methoxyethoxy)methyl]cycloheptanamine is unique due to its specific substituent groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
920280-87-1 |
|---|---|
Fórmula molecular |
C17H33NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-[4-(2-methoxyethoxymethyl)cyclohexyl]cycloheptanamine |
InChI |
InChI=1S/C17H33NO2/c1-19-12-13-20-14-15-8-10-17(11-9-15)18-16-6-4-2-3-5-7-16/h15-18H,2-14H2,1H3 |
Clave InChI |
UPFRCNQKCYEZIE-UHFFFAOYSA-N |
SMILES canónico |
COCCOCC1CCC(CC1)NC2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B12628373.png)
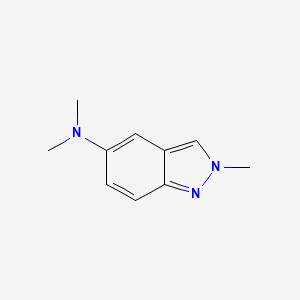
![7-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12628380.png)
![{1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol](/img/structure/B12628381.png)
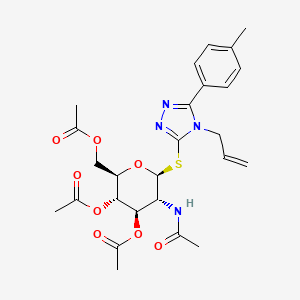
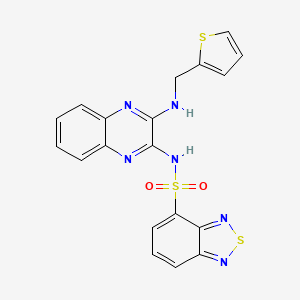
![N-(3-chlorophenyl)-1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-prolinamide](/img/structure/B12628396.png)

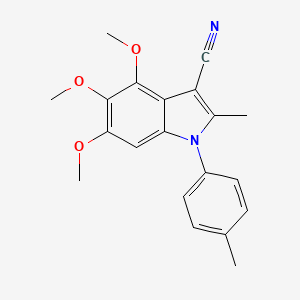
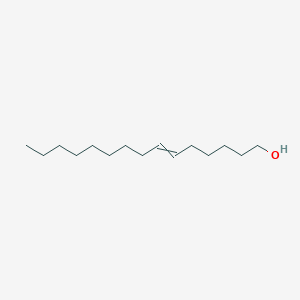
![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12628417.png)
![2,2'-(1,4-Phenylene)bis[5-(4-tert-butylphenyl)-1,3-oxazole]](/img/structure/B12628428.png)
![6-[(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12628439.png)
